molecular formula C10H10F5NO2 B8172633 2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline

2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8172633
M. Wt: 271.18 g/mol
InChI Key: XRAHAJUXYSXOQB-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of both difluoroethoxy and trifluoroethoxy groups attached to an aniline core

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO2/c11-9(12)4-17-8-3-6(1-2-7(8)16)18-5-10(13,14)15/h1-3,9H,4-5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAHAJUXYSXOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)OCC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol.

    Etherification: Aniline undergoes etherification with 2,2-difluoroethanol and 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)aniline
  • 4-(2,2,2-Trifluoroethoxy)aniline
  • 2,4-Difluoroaniline

Uniqueness

2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups, which confer distinct chemical and physical properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one type of substituent.

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